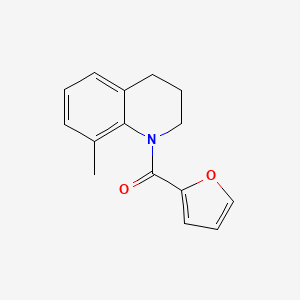
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. DMQX has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been used to study the involvement of AMPA receptors in synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
Wirkmechanismus
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts as a non-competitive antagonist of AMPA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to block kainate receptors at higher concentrations.
Biochemical and Physiological Effects:
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. For example, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to reduce the frequency and amplitude of EPSCs in hippocampal neurons, suggesting that it can inhibit synaptic transmission mediated by AMPA receptors. furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to protect neurons from excitotoxicity induced by glutamate, suggesting that it may have neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its high potency and selectivity for AMPA receptors. This makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes. However, one of the limitations of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its low solubility in aqueous solutions, which can make it difficult to use in experiments that require high concentrations of the drug. In addition, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can have off-target effects at higher concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in experiments that require high concentrations of the drug. Another area of interest is the investigation of the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and depression. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in order to optimize its use in experimental and clinical settings.
Synthesemethoden
Furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid, which can be achieved by reacting 2-methylpyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation. The second step involves the synthesis of furan-2-carboxylic acid from furfural, which can be achieved by a series of reactions including oxidation, reduction, and decarboxylation. Finally, furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized by coupling 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with furan-2-carboxylic acid using standard peptide coupling reagents.
Eigenschaften
IUPAC Name |
furan-2-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-6-12-7-3-9-16(14(11)12)15(17)13-8-4-10-18-13/h2,4-6,8,10H,3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBWSVDEQIMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
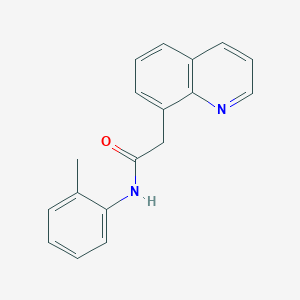

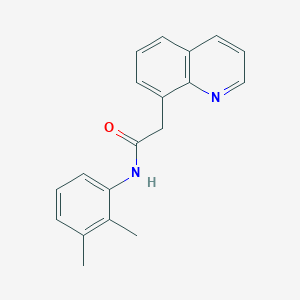
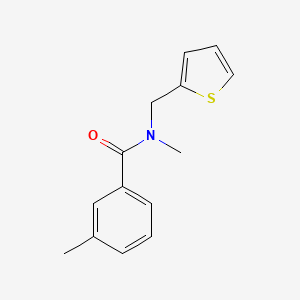
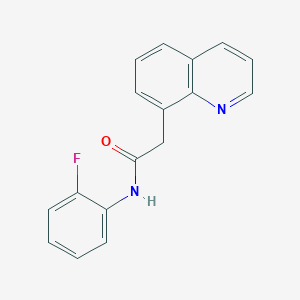

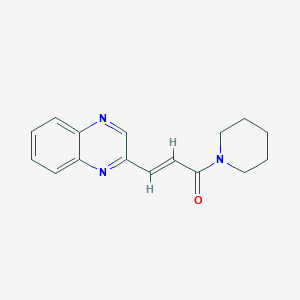
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
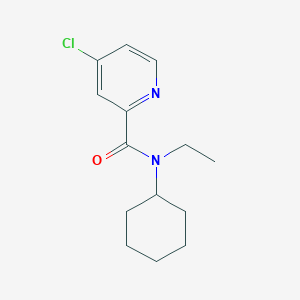

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)